molecular formula C11H13NO2 B15357418 4-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

4-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B15357418
M. Wt: 191.23 g/mol
InChI Key: GQLGUSRWVCPBKY-UHFFFAOYSA-N
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Description

4-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound belonging to the class of aromatic amines. It features a tetrahydronaphthalene ring system with an amino group at the 4-position and a carboxylic acid group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of Naphthalene Derivatives: One common synthetic route involves the reduction of naphthalene derivatives. This can be achieved using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.

  • Amination of Tetrahydronaphthalene Derivatives: Another method involves the amination of tetrahydronaphthalene derivatives. This can be done using ammonia or primary amines in the presence of a suitable catalyst, such as Raney nickel, under specific reaction conditions.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can occur at the amino or carboxylic acid groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various reagents, such as acyl chlorides or alkyl halides, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, carboxylic acids.

  • Reduction: Amines, alcohols.

  • Substitution: Amides, esters.

Scientific Research Applications

4-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to specific receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Naphthalene Derivatives: Other derivatives of naphthalene with different functional groups also show comparable properties.

Uniqueness: 4-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to undergo various reactions and its potential biological activities make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h5-6H,1-4,12H2,(H,13,14)

InChI Key

GQLGUSRWVCPBKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=C2N)C(=O)O

Origin of Product

United States

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